3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one
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Overview
Description
3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one is a complex organic compound belonging to the class of anthraquinone derivatives This compound is characterized by the presence of a piperidine ring, a toluidine group, and an isoxazole ring fused to an anthraquinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one typically involves the reaction of 5-chloroanthra[1,9-cd]-6-isoxazolone with piperidine and 2-toluidine under controlled conditions. The reaction is carried out in a suitable solvent, such as methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and toluidine groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, hydroquinones, and other functionalized isoxazole compounds .
Scientific Research Applications
3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include the modulation of signal transduction pathways, alteration of gene expression, and interference with cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other anthraquinone derivatives, such as:
- 3-Aroylanthra[1,9-cd]isoxazol-6-ones
- 5-(N-pyridinia)anthra[1,9-cd]isoxazol-6-one chloride .
Uniqueness
What sets 3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both piperidine and toluidine groups, along with the isoxazole ring, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C26H23N3O2 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
10-(2-methylanilino)-12-piperidin-1-yl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
InChI |
InChI=1S/C26H23N3O2/c1-16-9-3-6-12-19(16)27-20-15-21(29-13-7-2-8-14-29)24-23-22(20)25(30)17-10-4-5-11-18(17)26(23)31-28-24/h3-6,9-12,15,27H,2,7-8,13-14H2,1H3 |
InChI Key |
DJQSSJIWDRRJBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)N6CCCCC6 |
Origin of Product |
United States |
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